![molecular formula C15H18BrNO B12123329 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine](/img/structure/B12123329.png)
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is an organic compound characterized by the presence of a bromonaphthalene moiety linked to an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Ether Formation: The 6-bromonaphthalene is then reacted with ethylene oxide under basic conditions to form 2-[(6-bromonaphthalen-2-yl)oxy]ethanol.
Amine Introduction: The final step involves the reaction of 2-[(6-bromonaphthalen-2-yl)oxy]ethanol with isopropylamine under dehydrating conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include oxides or imines.
Reduction: Products include dehalogenated compounds.
Substitution: Products vary depending on the nucleophile used, such as thiolated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine is used as a building block for synthesizing more complex molecules. Its bromonaphthalene moiety makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromonaphthalene group can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bromonaphthalene moiety can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine
- {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine
Uniqueness
Compared to its analogs, {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine features an isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles, making it unique for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C15H18BrNO |
|---|---|
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
N-[2-(6-bromonaphthalen-2-yl)oxyethyl]propan-2-amine |
InChI |
InChI=1S/C15H18BrNO/c1-11(2)17-7-8-18-15-6-4-12-9-14(16)5-3-13(12)10-15/h3-6,9-11,17H,7-8H2,1-2H3 |
Clé InChI |
SEXHWQVSLNPACB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCOC1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-](/img/structure/B12123260.png)

![6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123267.png)
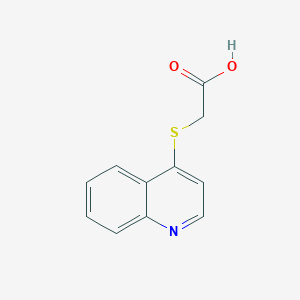
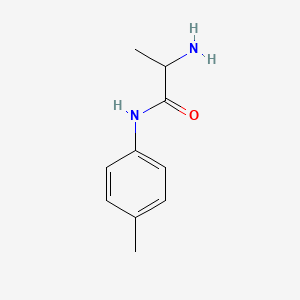
![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)
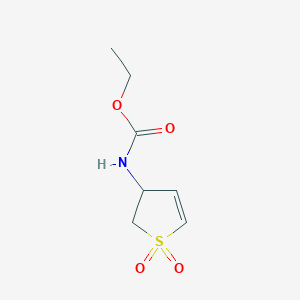
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide](/img/structure/B12123301.png)
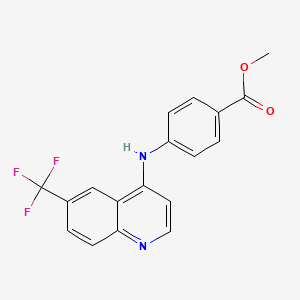
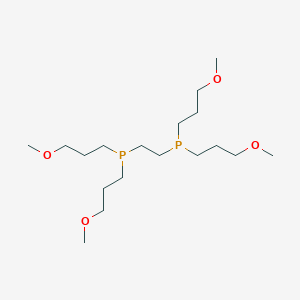

![4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123328.png)
